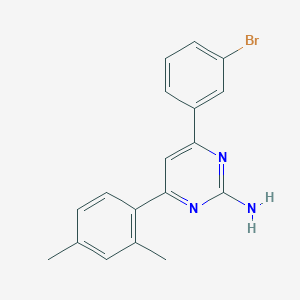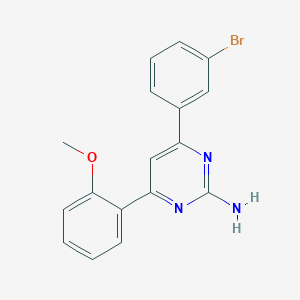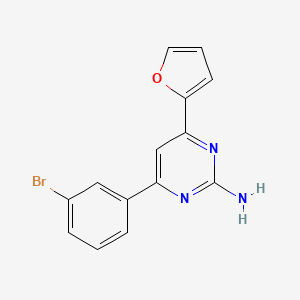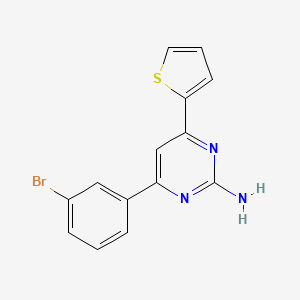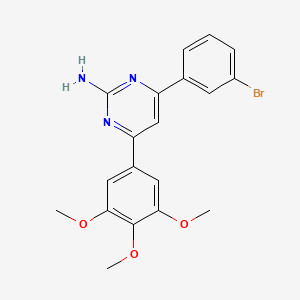
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine, also referred to as BPA, is a heterocyclic compound belonging to the pyrimidine family. It has been studied extensively for its wide range of applications in the field of scientific research. BPA is a versatile compound with a range of potential uses, from drug synthesis to biological applications.
科学的研究の応用
BPA has a wide range of applications in scientific research. It has been used in the synthesis of various drugs, such as anti-cancer agents and anti-inflammatory agents. It has also been used as a reagent in organic synthesis, as a photoresist in chemical vapor deposition, and as a catalyst in the synthesis of polymers. BPA has also been used in the study of enzyme kinetics, and in the study of the structure and function of proteins.
作用機序
The exact mechanism of action of BPA is not yet fully understood. However, it is known to interact with certain proteins and enzymes, and to modulate the activity of these proteins and enzymes. BPA has been shown to interact with a variety of enzymes, including cyclooxygenase, lipoxygenase, and cyclic nucleotide phosphodiesterase, as well as with certain receptor proteins, such as the androgen receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPA are not yet fully understood. However, it has been shown to have an effect on certain hormones, such as testosterone and estradiol, and to affect the activity of certain enzymes. BPA has also been shown to have an effect on gene expression and cell signaling pathways, and to affect the development and function of the nervous system.
実験室実験の利点と制限
BPA has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easily synthesized in a laboratory setting. BPA is also relatively stable and non-toxic, making it safe to handle in the laboratory. However, BPA can be difficult to purify, and can be difficult to store for extended periods of time.
将来の方向性
There are a number of potential future directions for research on BPA. These include further study of its biochemical and physiological effects, and further investigation of its mechanism of action. Additionally, further research on the synthesis of BPA and its potential applications in drug synthesis, organic synthesis, and chemical vapor deposition could be beneficial. Finally, further research into the potential toxicity of BPA, and its potential effect on human health, could be of great value.
合成法
BPA can be synthesized by the reaction of 2H-1,3-benzodioxol-5-yl bromide with 3-bromophenylpyrimidin-2-amine in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and is typically heated to a temperature of around 80°C. The reaction is typically complete within 24 hours.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-12-3-1-2-10(6-12)13-8-14(21-17(19)20-13)11-4-5-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJKPXYKYMAGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC(=CC=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






